AT-1015 anhydrous

Overview

Description

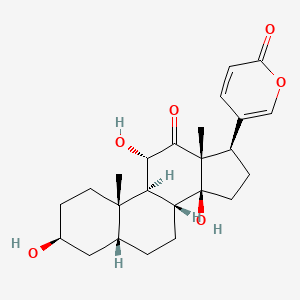

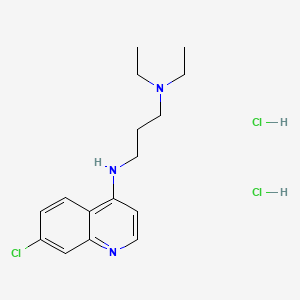

AT-1015 anhydrous is a long-acting 5-HT2A receptor antagonist . It inhibits vasoconstriction and blocks platelet aggregation . It has been found to prolong clotting time in a rat model of thrombus formation and ameliorate laurate-induced peripheral vascular lesions in rodents .

Molecular Structure Analysis

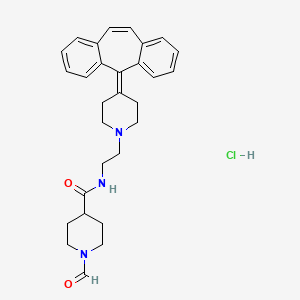

The molecular structure of AT-1015 anhydrous can be represented by the SMILES notation:C1CN (CCC1C (=O)NCCN2CCC (=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2)C=O.Cl . The molecular weight is 492.06 g/mol . Physical And Chemical Properties Analysis

AT-1015 anhydrous has a molecular weight of 492.06 g/mol and a molecular formula of C29H34ClN3O2 . The compound is recommended to be stored at +4°C .Scientific Research Applications

1. Crystal Structure and High-Pressure Behavior

Anhydrous 5-aminotetrazole (5-ATZ), related to AT-1015 anhydrous, has been studied for its crystal structure and behavior under high pressure. This research is significant as 5-ATZ is an energetic material used in gas generators, such as airbag inflators. The study revealed its orthorhombic P212121 structure and stability up to 11.6 GPa, providing valuable insights for applications requiring high-pressure stability (Fujihisa et al., 2011).

2. Anhydrous Gel Electrolytes for Supercapacitors

Research on anhydrous gel organic electrolytes, including 5-aminotetrazole, a compound related to AT-1015, demonstrates their potential for high-temperature supercapacitor applications. This study involved designing anhydrous electrolytes with enhanced thermal stabilities and high ionic conductivity, indicating promising applications in energy storage technologies (Gunday et al., 2020).

3. Anhydrous Proton Conducting Membranes

AT-1015's related compound, 5-aminotetrazole, has been used in developing anhydrous proton-conducting composite membranes for energy systems like polymer electrolyte membrane fuel cells (PEMFCs). These membranes displayed high thermal stability and conductivity under anhydrous conditions, highlighting their potential in high-temperature applications (Sen et al., 2008).

4. Binding Affinity in Platelet Membranes

A study on AT-1015's binding affinity in rabbit platelet membranes using radioligand binding assay methods found that AT-1015 displayed high affinity to 5-HT2 receptors in these membranes. This research is essential for understanding the interaction of AT-1015 with serotonin receptors, which has implications in various biomedical applications (Rashid et al., 2001).

5. Antithrombotic Activity in Arterial Thrombosis Model

AT-1015 was evaluated for its antithrombotic activity in a rat arterial thrombosis model. The study showed that AT-1015 is a potent and long-acting oral antithrombotic agent, providing insights into its potential therapeutic applications in preventing thrombosis without significantly increasing bleeding time (Kihara et al., 2001).

properties

IUPAC Name |

1-formyl-N-[2-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-yl]ethyl]piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N3O2.ClH/c33-21-32-18-13-25(14-19-32)29(34)30-15-20-31-16-11-24(12-17-31)28-26-7-3-1-5-22(26)9-10-23-6-2-4-8-27(23)28;/h1-10,21,25H,11-20H2,(H,30,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHGXYNLMHGNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AT-1015 anhydrous | |

CAS RN |

190508-50-0 | |

| Record name | AT-1015 anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190508500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AT-1015 ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO0X01E9MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide](/img/structure/B1667574.png)

![2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B1667576.png)

![(S)-6-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(4-hydroxyisoxazolidine-2-carbonyl)-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1667588.png)